

# Fmoc-His-Aib-OH CAS number 1446013-08-6

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## Compound of Interest

Compound Name: *Fmoc-His-Aib-OH*

Cat. No.: B15316093

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An In-Depth Technical Guide to **Fmoc-His-Aib-OH** CAS Number 1446013-08-6

## Introduction

**Fmoc-His-Aib-OH**, available as a trifluoroacetate (TFA) salt under CAS number 1446013-08-6, is a crucial dipeptide intermediate in the field of peptide chemistry and pharmaceutical development.<sup>[1][2][3]</sup> Its structure incorporates key features that make it valuable for the synthesis of complex peptides, most notably as a building block for the glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide, used in the treatment of type 2 diabetes.<sup>[1][3][4]</sup>

This guide provides a comprehensive overview of **Fmoc-His-Aib-OH**, including its chemical properties, applications, and relevant experimental protocols for researchers and drug development professionals.

Core Components:

- **Fmoc (9-Fluorenylmethoxycarbonyl):** A base-labile protecting group for the N-terminus of the histidine amino acid.<sup>[1]</sup> It is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the sequential addition of amino acids.<sup>[1]</sup>
- **His (Histidine):** A naturally occurring amino acid with an imidazole side chain. The histidine residue is significant in many biological processes, including enzyme catalysis and metal ion binding.<sup>[1]</sup> In peptide synthesis, the imidazole side chain is often protected (e.g., with Trityl (Trt) or Boc) to prevent side reactions and racemization, a process to which histidine is particularly susceptible.<sup>[5][6]</sup>

- Aib ( $\alpha$ -aminoisobutyric acid): An unnatural, non-proteinogenic amino acid.[1] The presence of two methyl groups on its  $\alpha$ -carbon introduces steric hindrance that promotes the formation of stable helical structures in peptides.[1][6] This structural constraint also confers resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-IV), which is crucial for extending the half-life of peptide drugs like Semaglutide.[4]

## Physicochemical and Technical Data

The properties of **Fmoc-His-Aib-OH** TFA salt are summarized below. Data is aggregated from various chemical suppliers.

Table 1: General and Chemical Properties

| Property          | Value  | Source  |
|-------------------|--|---|
| CAS Number        | <b>1446013-08-6</b>  | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Formula | C <sub>25</sub> H <sub>26</sub> N <sub>4</sub> O <sub>5</sub> · C <sub>2</sub> HF <sub>3</sub> O <sub>2</sub><br>(TFA Salt)              | <a href="#">[1]</a> <a href="#">[7]</a>   |
| Molecular Weight  | 576.53 g/mol (TFA Salt)  | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>   |
| IUPAC Name        | 2-[[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid;2,2,2-trifluoroacetic acid | <a href="#">[4]</a>   |
| Synonyms          | Fmoc-L-His-Aib-OH<br>trifluoroacetate, N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-histidyl-aminoisobutyric acid<br>trifluoroacetate        | <a href="#">[7]</a>   |

| Appearance | White to Off-white Powder or Crystals |[\[1\]](#)[\[3\]](#)[\[4\]](#) |

Table 2: Quality and Storage Specifications

| Specification       | Value  | Source    |
|---------------------|--|-----------|
| Purity              | ≥98% or ≥99.0%                                   | [1][4][7] |
| Individual Impurity | < 0.1%   | [4]       |
| Storage Conditions  | -20°C, keep refrigerated and sealed, avoid light | [4][8][9] |

| Shipping Conditions | Ambient Temperature |[8] |

## Applications in Research and Drug Development

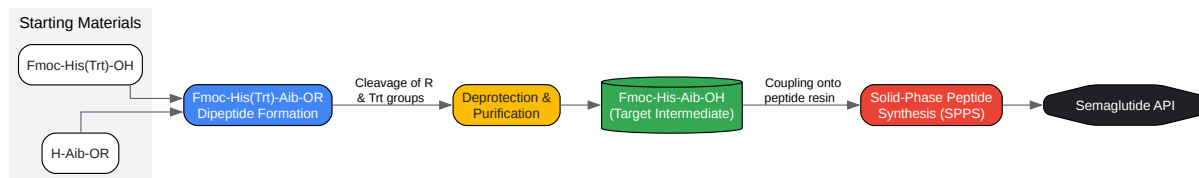
**Fmoc-His-Aib-OH** is a specialized building block primarily utilized in the following areas:

- **Semaglutide Synthesis:** It serves as a key intermediate for the synthesis of Semaglutide.[1][9][10] Specifically, it introduces the histidine and Aib residues at the 7th and 8th positions of the peptide chain, respectively.[4]
- **Solid-Phase Peptide Synthesis (SPPS):** As an Fmoc-protected dipeptide, it is used in SPPS to construct custom peptide sequences.[1] The use of a dipeptide can help overcome challenges in coupling sterically hindered amino acids like Aib.
- **Peptide Stability Studies:** The incorporation of Aib enhances the structural stability of the resulting peptide, making it a valuable tool for researchers studying resistance to proteolysis and the interaction of peptides with biological macromolecules.[1]
- **Protein Engineering:** Researchers use building blocks like **Fmoc-His-Aib-OH** to design novel proteins and enzymes with enhanced stability or functionality.[1]

## Logical and Experimental Workflows

### Role in Semaglutide Synthesis

**Fmoc-His-Aib-OH** is a critical component in the multi-step synthesis of the active pharmaceutical ingredient (API) Semaglutide. The workflow highlights its position as a foundational fragment of the final peptide.

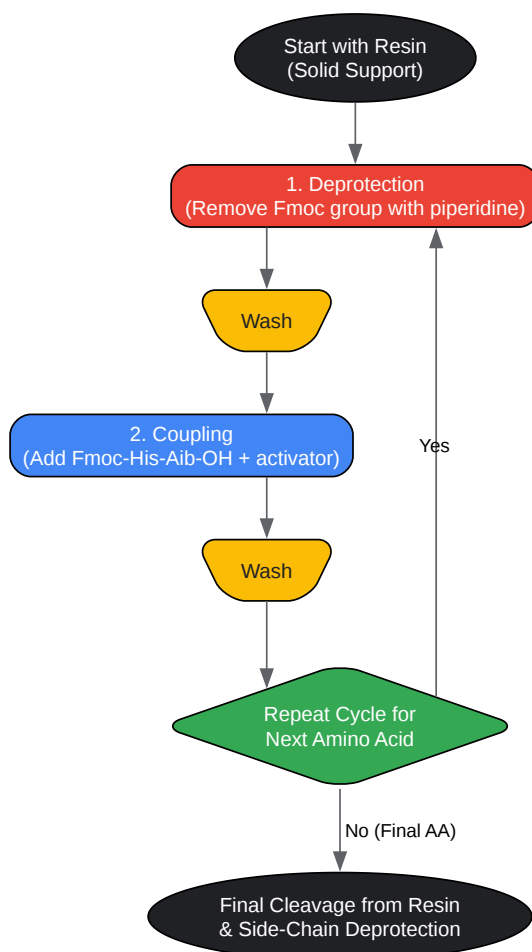


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Caption: Role of **Fmoc-His-Aib-OH** as an intermediate in Semaglutide synthesis.

## General Fmoc-SPPS Workflow

The primary application of Fmoc-protected amino acids is in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the iterative cycle used to build a peptide chain on a solid support.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

## Experimental Protocols

While proprietary industrial synthesis methods may vary, a representative protocol for the coupling step in peptide synthesis can be described based on established chemical principles. The following outlines a general procedure for activating **Fmoc-His-Aib-OH** and coupling it to a resin for SPPS.

### Synthesis of an Activated Ester of a Protected Dipeptide

This protocol is adapted from a similar synthesis involving Fmoc-His(Trt)-Aib-OH and is representative of a method to prepare the dipeptide for coupling.<sup>[11][12]</sup>

Objective: To activate the C-terminal carboxyl group of the protected dipeptide for efficient amide bond formation.

Materials:

- Fmoc-His(Trt)-Aib-OH (or **Fmoc-His-Aib-OH**)
- Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
- N-hydroxysuccinimide (NHS) or Oxyma Pure
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Stir plate and magnetic stir bar
- Reaction vessel

Procedure:

- **Dissolution:** Dissolve Fmoc-His(Trt)-Aib-OH (1.0 equivalent) in anhydrous THF or DMF in a suitable reaction vessel.
- **Activator Addition:** Add N-hydroxysuccinimide (NHS) (1.1 to 1.2 equivalents) to the solution.

- **Coupling Agent Addition:** Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the stirring solution. The reaction mixture may become cloudy as dicyclohexylurea (DCU) byproduct precipitates.
- **Reaction:** Allow the solution to stir at room temperature for 16-24 hours to ensure complete formation of the NHS ester.
- **Byproduct Removal:** Filter the reaction mixture to remove the precipitated DCU.
- **Solvent Removal:** Evaporate the solvent from the filtrate in vacuo to yield the crude activated ester.
- **Usage:** The resulting activated dipeptide can be used directly in the next coupling step of an SPPS protocol without further purification.

## Standard Coupling Protocol in Fmoc-SPPS

Objective: To couple **Fmoc-His-Aib-OH** to a deprotected amino group on a solid-phase resin.

Materials:

- Fmoc-deprotected peptide-resin
- **Fmoc-His-Aib-OH** (pre-activated or for in situ activation)
- Coupling reagents: HBTU/HATU and a tertiary base like N,N-Diisopropylethylamine (DIEA) or DIC/Oxyma Pure.[\[11\]](#)[\[13\]](#)
- Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
- SPPS reaction vessel

Procedure:

- **Resin Preparation:** Start with the solid support resin which has the N-terminal Fmoc group removed from the growing peptide chain (a free amine is present).

- Activation Mixture: In a separate vessel, dissolve **Fmoc-His-Aib-OH** (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF or NMP. Add DIEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
- Coupling Reaction: Add the activation mixture to the resin in the reaction vessel.
- Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.
- Washing: After the coupling is complete, drain the reaction solvent and thoroughly wash the resin multiple times with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.<sup>[11]</sup>
- Confirmation: A small sample of the resin can be tested (e.g., via a Kaiser test) to confirm the complete consumption of the free amine, indicating a successful coupling. The cycle of deprotection and coupling is then repeated for the next amino acid.<sup>[13]</sup>

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